molecular formula C17H9N4O4- B11057787 [2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide

[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide

Cat. No.: B11057787
M. Wt: 333.28 g/mol
InChI Key: QMIXKKGIBDEEHH-UHFFFAOYSA-N
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Description

[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyano group, a hydroxyethoxycarbonyl group, and a benzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide typically involves the condensation of 1-formyl-, 1-(2-cyano-2-formylvinyl)-, and 1,6-diformyl-1,3,5-cycloheptatriene with malononitrile, mediated by titanium tetrachloride (TiCl4) as a Lewis acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide has several scientific research applications:

Mechanism of Action

The mechanism of action of [2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dicyanovinyl)-1,3,5-cycloheptatriene
  • 1-(2,4,4-Tricyano-1,3-butadienyl)-1,3,5-cycloheptatriene
  • 1,6-Bis(2,2-dicyanovinyl)-1,3,5-cycloheptatriene

Uniqueness

The presence of the hydroxyethoxycarbonyl and benzoyl groups, in addition to the tricyano group, provides a versatile platform for chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C17H9N4O4-

Molecular Weight

333.28 g/mol

IUPAC Name

[2,4,4-tricyano-3-[2-(2-hydroxyethoxycarbonyl)benzoyl]buta-1,3-dienylidene]azanide

InChI

InChI=1S/C17H9N4O4/c18-7-11(8-19)15(12(9-20)10-21)16(23)13-3-1-2-4-14(13)17(24)25-6-5-22/h1-4,22H,5-6H2/q-1

InChI Key

QMIXKKGIBDEEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=C(C#N)C#N)C(=C=[N-])C#N)C(=O)OCCO

Origin of Product

United States

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